molecular formula C38H30 B1358097 2-tert-Butyl-9,10-di(naphth-2-yl)anthracene CAS No. 274905-73-6

2-tert-Butyl-9,10-di(naphth-2-yl)anthracene

Cat. No. B1358097
M. Wt: 486.6 g/mol
InChI Key: OBAJPWYDYFEBTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

TBADN is commonly used as a blue light-emitting material in organic light-emitting diodes (OLEDs) . Its unique molecular structure contributes to its optical properties.


Molecular Structure Analysis

The molecular formula of TBADN reveals its composition of 38 carbon atoms and 30 hydrogen atoms. The structure consists of two naphthalene (naphth-2-yl) groups attached to a central anthracene core. The tert-butyl group at the 2-position of anthracene introduces steric hindrance, resulting in a non-planar geometry .


Physical And Chemical Properties Analysis

  • Solubility : TBADN can be solution-processed to achieve an amorphous solid-state film .

Scientific Research Applications

Optoelectronic Applications

TBADN has significant applications in the field of optoelectronics, particularly in organic light-emitting diodes (OLEDs), transistors, and organic lasers. Its utility is attributed to its spectral, sensing, and optical properties. The optical band gap values of TBADN are influenced by the molarity and choice of solvents, which is crucial for its application in optoelectronic devices (Erdoğan & Gündüz, 2017). Another study supports these findings by demonstrating the control over the electronic, optical, and spectroscopic properties of TBADN through various solvents (Orek et al., 2017).

Organic Electroluminescence

TBADN is used as a blue light-emitting material in non-doped OLEDs, offering efficient blue emission with excellent color purity and high efficiency. This application benefits from the molecular design of TBADN, which reduces molecular aggregation and changes the electronic state, improving the performance of OLEDs (Tao et al., 2004). The development of deep-blue-emitting anthracene derivatives, including TBADN, for OLEDs is another significant application, resulting in bright and saturated deep-blue emissions (Zheng et al., 2010).

Blue Light Emitting Diodes

TBADN derivatives have been synthesized for use in blue light-emitting diodes (LEDs), demonstrating high thermal decomposition temperatures and stable blue fluorescence with moderate to good quantum efficiencies. These derivatives show promise in developing blue-light-emitting type I devices with good maximum brightness and physical performance (Danel et al., 2002).

Solution-Processed Blue Fluorescent OLEDs

New asymmetric anthracene derivatives, including TBADN, have been synthesized for the light-emitting layer of solution-processed blue fluorescent OLEDs. These materials, used both as host and dopant, exhibited high solubility, moderate thermal stability, and efficient device performance (Ha et al., 2020).

Catalysis in Organic Reactions

TBADN has been utilized in catalysis, specifically in the tert-butylation of anthracene, naphthalene, and thianthrene. This process uses acid zeolites as catalysts at atmospheric pressure and moderate temperatures, demonstrating the versatility of TBADN in organic synthesis (Armengol et al., 1997).

Photocatalytic Applications

TBADN serves as a photocatalyst for radical fluoroalkylation under visible light irradiation, exhibiting high reducing power and the capability to generate various fluoroalkyl radicals. This showcases its potential in metal-free visible-light photocatalytic applications (Noto et al., 2018).

Electroluminescent Devices

TBADN has been successfully used as a hole-transporting layer in red organic light-emitting devices (OLEDs), contributing to lower driving voltage, higher electroluminescence efficiency, and longer luminance lifetime compared to other materials (Okumoto et al., 2006).

Electrogenerated Chemiluminescence

In electrogenerated chemiluminescence (ECL), TBADN has been utilized as a host molecule for sky-blue emission, highlighting its potential in ECL display devices (Kato et al., 2022).

Future Directions

: Sigma-Aldrich Product Page : Ossila Product Information

properties

IUPAC Name

2-tert-butyl-9,10-dinaphthalen-2-ylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H30/c1-38(2,3)31-20-21-34-35(24-31)37(30-19-17-26-11-5-7-13-28(26)23-30)33-15-9-8-14-32(33)36(34)29-18-16-25-10-4-6-12-27(25)22-29/h4-24H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAJPWYDYFEBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619612
Record name 2-tert-Butyl-9,10-di(naphthalen-2-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl-9,10-di(naphth-2-yl)anthracene

CAS RN

274905-73-6
Record name 2-tert-Butyl-9,10-di(naphthalen-2-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Tert-butyl-9,10-di(naphth-2-yl)anthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 2-(t-butyl)anthracene (6.11g, 26.07 mmol) was placed into a 250 mL round bottom flask and was dissolved in dimethylformamide (80 mL) and was cooled on an ice bath. The N-bromosuccinamide (9.28g, 52.15 mmol) was dissolved in dimethylformamide (20 mL) and was added slowly to the reaction. After addition, the reaction was allowed to come to room temperature and was stirred for 3 hours. The mixture was poured into water (500 mL) and the solid collected, washed with water and then methanol. The product was collected, dried and then used directly in the next step. The 2-(t-butyl)-9,10-dibromoanthracene (9.8g, 24.99 mmol) was placed into a 250 mL round bottom flask along with 2-naphthylboronic acid (9.46g, 54.98 mmol), toluene (100 mL), ethanol (10 mL) and 2.0 aqueous potassium carbonate (75 mL). The reaction was purged with argon for 15 minutes and then Pd(PPh3)4 (0.29g) was added. The reaction was heated at reflux for 16 hours. The reaction was cooled and the organic layer was collected and washed with aqueous 5% HCI and then saturated aqueous brine solution. The organic layer was collected, dried and concentrated under reduced pressure. The compound was purified by flash chromatography with hexane and then dichloromethane which eluted the compound. Further purification was achieved by sublimation at 320° C. to give >99% purity of TBADN. This compound and its structure were confirmed by proton NMR analysis.
Quantity
6.11 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
9.28 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
24.99 mmol
Type
reactant
Reaction Step Four
Quantity
9.46 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
E Kato, R Ishimatsu, Y Koinuma… - Japanese journal of …, 2022 - iopscience.iop.org
We developed a solution-based sky-blue electrogenerated chemiluminescence (ECL) cell using two kinds of anthracene derivatives. 9, 9′-10, 10′-Tetraphenyl-2-2′-bianthracene (…
Number of citations: 2 iopscience.iop.org
H Ha, J Cho, JY Lee, B Yun, J Lee, MC Suh - Journal of Industrial and …, 2020 - Elsevier
A series of new asymmetric anthracene derivatives have been successfully synthesized for use in the light emitting layer of solution processed blue fluorescent organic light emitting …
Number of citations: 5 www.sciencedirect.com
C Orek, B Gündüz, O Kaygili, N Bulut - Chemical Physics Letters, 2017 - Elsevier
In this study, the electronic, optical and spectroscopic properties of 2-tert-Butyl-9,10-di(naphth-2-yl) anthracene (TBADN) semiconductor in different solvents were investigated by …
Number of citations: 38 www.sciencedirect.com
Y Koinuma, R Ishimatsu, H Kuwae, K Okada… - Sensors and Actuators A …, 2020 - Elsevier
We proposed electrogenerated chemiluminescence (ECL) cells using an anthracene derivative host material. 2-tert-Butyl-9,10-di(naphth-2-yl) anthracene (TBADN) was used as an ECL …
Number of citations: 9 www.sciencedirect.com
Y Koinuma, R Ishimatsu, E Kato, J Mizuno… - Electrochemistry …, 2021 - Elsevier
We have developed a solution-based green electrogenerated chemiluminescence (ECL) cell using a quinacridone derivative, 5,12-dibutyl-1,3,8,10-tetramethylquinacridone (TMDBQA), …
Number of citations: 9 www.sciencedirect.com
E Erdoğan, B Gündüz - Optics & Laser Technology, 2017 - Elsevier
2-tert-Butyl-9,10-di(naphth-2-yl)anthracene (TBADN) molecule have enormous applications in organic light-emitting diodes (OLEDs), transistors and organic lasers. These applications …
Number of citations: 11 www.sciencedirect.com
C Örek, F Arslan, B Gündüz, O Kaygili, N Bulut - Chemical Physics Letters, 2018 - Elsevier
Photonic properties and refractive indexes of the TBADN films were investigated with various experimental and theoretical methods. The effects of the film thicknesses on the photonic …
Number of citations: 5 www.sciencedirect.com
E Kato, R Ishimatsu, J Mizuno… - 2022 International …, 2022 - ieeexplore.ieee.org
We propose a green microfluidic electrogenerated chemiluminescence (ECL) device using 9,10-diphenylanthracene (DPA), which is one of the most studied deep-blue ECL material, …
Number of citations: 4 ieeexplore.ieee.org
Y Zhao, H Yang, H Ma, Y Li, L Qian, T Yu, W Su - Synthetic Metals, 2020 - Elsevier
Three new organic bipolar molecules containing phenothiazine and phenanthoimidazole moieties, 10-butyl-3-(phenanthroimidazol-2-yl)phenothiazine (PI-PTZ), 10-butyl-3-((4-(tert-butyl…
Number of citations: 13 www.sciencedirect.com
N Ichinohe, R Ishimatsu, J Mizuno… - 2022 International …, 2022 - ieeexplore.ieee.org
We propose a near ultraviolet electrogenerated chemiluminescence (NUV-ECL) device using a fluorene derivative, 2,7-bis(9,9’-spirobifluorene-2-yl)-9,9’-spirobifluorene (TSBF). The …
Number of citations: 5 ieeexplore.ieee.org

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